The method involves the use of human liver organoids.
HepPTC belongs to a class of compounds called perylene diimides (PDIs) []. These are n-type organic semiconductors, meaning they readily conduct electrons. HepPTC was first synthesized in the late 1990s. Due to its efficient electron transport properties, it has become a widely studied material for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) [, ].
HepPTC possesses a rigid and planar molecular structure with a perylene core flanked by two imide groups and two heptyl (C7H15) chains []. This structure allows for efficient delocalization of electrons across the molecule, facilitating electron transport. The bulky heptyl chains improve solubility and processability of the material [].
The synthesis of HepPTC typically involves a condensation reaction between perylenetetracarboxylic dianhydride (PTCDA) and a diamine with heptyl end groups.
PTCDA + H2N-C7H15 + H2N-C7H15 -> HepPTC + 2H2O
HepPTC is known for its stability under ambient conditions []. However, limited information is available regarding its decomposition reactions.
In organic electronic devices, HepPTC acts as an electron transport layer (ETL) []. When sandwiched between other organic materials in a device, it facilitates the flow of electrons from the cathode (negative electrode) towards the active region. This efficient electron transport is crucial for optimal device performance [].